molecular formula C7H15NOS B13109782 4-(1,3-Thiazolidin-3-yl)butan-1-ol CAS No. 759397-83-6

4-(1,3-Thiazolidin-3-yl)butan-1-ol

Cat. No.: B13109782
CAS No.: 759397-83-6
M. Wt: 161.27 g/mol
InChI Key: QYLDVDUKKWMUMO-UHFFFAOYSA-N
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Description

Overview of Saturated Heterocyclic Systems in Synthetic Chemistry

Saturated heterocyclic compounds are cyclic structures containing at least one heteroatom (an atom other than carbon) within the ring system. These structures are of immense interest in synthetic and medicinal chemistry. frontiersin.orgnih.gov They form the core of a vast number of natural products, including alkaloids, carbohydrates, and amino acids like proline. nih.gov

The significance of saturated heterocycles is well-established in medicinal chemistry, as evidenced by their prevalence in many FDA-approved drugs. frontiersin.org Their three-dimensional structure, compared to their flat aromatic counterparts, often leads to improved water solubility and a more favorable conformational entropy for binding to biological targets. frontiersin.org The synthesis of these five-membered saturated rings is a major focus in organic chemistry, with methods such as transition metal-catalyzed reactions being a primary area of research. nih.govfrontiersin.org

Significance of the 1,3-Thiazolidine Ring System in Organic Synthesis

The 1,3-thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. psu.edunih.gov Thiazolidine (B150603) derivatives have been reported to exhibit a broad spectrum of pharmacological activities. researchgate.net

The thiazolidine framework serves as a versatile starting point for the synthesis of more complex molecules. The presence of the sulfur and nitrogen heteroatoms provides sites for chemical modification, allowing for the creation of diverse compound libraries. psu.edu The stability of the ring, coupled with the potential for stereochemical control at its chiral centers, makes it an attractive building block in the design of new therapeutic agents. researchgate.net

Contextualization of N-Substituted Thiazolidines within Chemical Disciplines

N-substituted thiazolidines are a subclass of thiazolidine derivatives where a substituent is attached to the nitrogen atom at the 3-position of the ring. This substitution is a key strategy in medicinal chemistry for modulating the pharmacological properties of the molecule. The nature of the N-substituent can significantly influence the compound's biological activity, potency, and even its mechanism of action. nih.govnih.gov

The synthesis of N-substituted thiazolidines can be achieved through various methods, often involving the reaction of a primary amine with a carbonyl compound and a mercapto-containing acid. psu.edu Research has shown that modifying the N-substituent can lead to compounds with a range of activities. researchgate.netnih.gov For example, different N-substituted thiazolidinediones have been investigated for various therapeutic applications. nih.govresearchgate.net The ability to readily introduce a wide variety of substituents at the nitrogen atom makes this class of compounds a fertile ground for drug discovery and development. nih.gov

Defining the Research Scope for 4-(1,3-Thiazolidin-3-yl)butan-1-ol

The compound this compound is an N-substituted thiazolidine. Its structure consists of a 1,3-thiazolidine ring connected via its nitrogen atom to a four-carbon butanol chain. While extensive research specifically focused on this compound is not widely available in the public domain, its chemical identity and potential areas of investigation can be defined by its constituent parts.

The presence of the 1,3-thiazolidine ring suggests that this compound could be explored for various biological activities commonly associated with this scaffold. The butan-1-ol side chain introduces a degree of hydrophilicity and a reactive hydroxyl group that could be a site for further chemical modification, such as esterification or etherification, to create new derivatives.

The research scope for this molecule would likely involve its synthesis and subsequent screening for biological activities. Given the known properties of related compounds, initial investigations could explore its potential in areas where other N-substituted thiazolidines have shown promise. The molecule serves as a fundamental structure that can be included in chemical libraries for high-throughput screening or used as a precursor for the synthesis of more complex target molecules.

Table 1: Chemical Data for this compound

PropertyValue
Molecular Formula C₇H₁₅NOS
Molecular Weight 161.27 g/mol
CAS Number 759397-83-6

Compound Index

Synthetic Routes to this compound and Related N-Alkyl Thiazolidines

The synthesis of this compound and structurally similar N-alkyl thiazolidines involves a combination of forming the core heterocyclic ring and subsequently introducing the desired alkyl substituent onto the nitrogen atom. Methodologies for achieving this transformation are diverse, primarily centering on foundational strategies for 1,3-thiazolidine core synthesis followed by regioselective N-alkylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

759397-83-6

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

4-(1,3-thiazolidin-3-yl)butan-1-ol

InChI

InChI=1S/C7H15NOS/c9-5-2-1-3-8-4-6-10-7-8/h9H,1-7H2

InChI Key

QYLDVDUKKWMUMO-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCO

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 4 1,3 Thiazolidin 3 Yl Butan 1 Ol

Reactions at the Thiazolidine (B150603) Ring Nitrogen (N-3)

The nitrogen atom at the N-3 position of the thiazolidine ring in 4-(1,3-Thiazolidin-3-yl)butan-1-ol possesses a lone pair of electrons, making it a nucleophilic center. This inherent nucleophilicity allows for a range of chemical modifications, including acylation, sulfonylation, and quaternization reactions.

The secondary amine functionality within the thiazolidine ring readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming a stable amide linkage. The general mechanism involves the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Similarly, sulfonylation of the N-3 nitrogen can be achieved using sulfonyl chlorides in the presence of a base. This reaction results in the formation of a sulfonamide, a functional group of significant interest in medicinal chemistry. The reaction proceeds via a nucleophilic attack of the thiazolidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

ReagentProduct TypeReaction Conditions
Acyl Chloride (R-COCl)N-Acyl ThiazolidineTypically in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
Acid Anhydride ((RCO)₂O)N-Acyl ThiazolidineOften requires heating or a catalyst.
Sulfonyl Chloride (R-SO₂Cl)N-Sulfonyl ThiazolidineRequires a base (e.g., pyridine, triethylamine) to neutralize the generated HCl.

The nitrogen atom of the thiazolidine ring can also act as a nucleophile in reactions with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium species. The resulting thiazolidinium salts exhibit altered solubility and can serve as precursors for further chemical transformations. For instance, the increased acidity of the protons on the carbon atoms adjacent to the positively charged nitrogen can facilitate certain base-catalyzed reactions.

Amine-directed transformations leverage the nucleophilicity of the N-3 nitrogen to guide the course of a reaction. For example, intramolecular reactions can be designed where the thiazolidine nitrogen attacks another functional group within the same molecule, leading to the formation of bicyclic or more complex heterocyclic systems.

Reactions at the Thiazolidine Ring Sulfur (S-1)

The sulfur atom at the S-1 position of the thiazolidine ring is another key site of reactivity. Its lone pair of electrons allows it to participate in oxidation reactions and to coordinate with metal centers.

The thioether moiety of the thiazolidine ring can be selectively oxidized to form either a sulfoxide or a sulfone, depending on the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as sodium periodate or one equivalent of hydrogen peroxide, typically yield the corresponding sulfoxide. The resulting sulfoxide introduces a chiral center at the sulfur atom.

Stronger oxidizing agents, or the use of an excess of the oxidizing agent, will further oxidize the sulfoxide to the corresponding sulfone. Common reagents for this transformation include potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide. The formation of the sulfone significantly alters the geometry and electronic properties of the thiazolidine ring.

Oxidizing AgentProductKey Conditions
NaIO₄ or 1 eq. H₂O₂SulfoxideMild conditions, controlled stoichiometry.
Excess H₂O₂, KMnO₄, or m-CPBASulfoneStronger oxidizing conditions.

The oxidation state of the sulfur atom can have a profound impact on the molecule's polarity, solubility, and biological activity.

Reactivity at the Thiazolidine Ring Carbons (C-2, C-4, C-5)

The carbon atoms of the thiazolidine ring are generally less reactive than the heteroatoms. However, under certain conditions, they can participate in chemical transformations.

The reactivity of the C-2 methylene (B1212753) group is of particular interest. The protons at this position are situated between a nitrogen and a sulfur atom, which can influence their acidity. In the case of thiazolidinium salts, the positive charge on the adjacent nitrogen atom significantly increases the acidity of the C-2 protons. This allows for deprotonation by a strong base to form a reactive ylide or carbene intermediate, which can then undergo further reactions, such as condensations with aldehydes or ketones.

The C-4 and C-5 positions are part of a saturated alkyl chain within the ring and are generally unreactive towards many reagents. However, radical-initiated reactions could potentially lead to functionalization at these positions. Furthermore, ring-opening reactions, often initiated by cleavage of the C-S or C-N bond under specific conditions, can lead to acyclic products and represent another facet of the reactivity of the thiazolidine ring system.

Electrophilic Substitution Patterns

Classical electrophilic substitution on the carbon atoms of the thiazolidine ring is not a favored reaction pathway due to the ring's saturated and non-aromatic nature. The electron density is not delocalized across the ring in a way that promotes the attack of electrophiles on the carbon backbone. Instead, reactions with electrophiles primarily involve the heteroatoms.

N-Alkylation and N-Acylation: The nitrogen atom at the 3-position possesses a lone pair of electrons, rendering it nucleophilic and basic. It readily reacts with electrophiles such as alkyl halides or acyl chlorides. For instance, the primary methodology for introducing substituents onto the nitrogen atom of a thiazolidine ring involves deprotonation with a suitable base, followed by substitution with alkyl halides. nih.gov

S-Oxidation: The sulfur atom at the 1-position can be targeted by oxidizing agents. Depending on the strength and nature of the oxidant, the sulfur can be oxidized to a sulfoxide or a sulfone. This transformation significantly alters the electronic properties and steric profile of the ring.

Nucleophilic Additions and Substitutions

The thiazolidine ring itself is generally resistant to nucleophilic attack unless activated by specific substituents. However, the nitrogen atom of the ring can act as a nucleophile.

Nitrogen Nucleophilicity: The nitrogen of the thiazolidine ring can participate in nucleophilic addition reactions. Studies on related thiazolidinethiones have shown that the nitrogen of the heterocycle can act as a nucleophile in conjugate additions, such as the Michael addition to α,β-unsaturated carbonyl compounds. nih.govacs.org This reactivity is enhanced in the presence of a base.

Ring Formation via Nucleophilic Attack: The synthesis of the thiazolidine ring itself often involves the nucleophilic attack of a thiol group on an imine, which is a key step in many synthetic routes. The formation of thiazolidines from the condensation of 1,2-aminothiols with aldehydes is a well-established reaction that proceeds under physiological conditions. diva-portal.org

Ring Expansion and Contraction Reactions of Thiazolidine Derivatives

The five-membered thiazolidine ring can be induced to undergo rearrangement to form larger or smaller heterocyclic systems, often driven by the release of ring strain or the formation of more stable products.

Ring Expansion: Certain derivatives of thiazolidine can be chemically transformed into six-membered rings. A notable example is found in the chemistry of penicillin, which contains a fused β-lactam-thiazolidine ring system. Base-promoted rearrangement of certain penicillin derivatives can lead to the enlargement of the thiazolidine ring to form cephams, which are six-membered 1,4-thiazine derivatives. rsc.orgrsc.org

Ring Contraction: It is also possible to synthesize thiazolidine derivatives through the contraction of larger rings. For example, 1,4-thiazepine derivatives can undergo oxidative ring contraction promoted by reagents like ceric ammonium nitrate (CAN) to yield thiazolidine acetic acid derivatives. thieme-connect.com This process involves the rearrangement of the seven-membered ring into a five-membered thiazolidine ring.

Reactivity of the Butan-1-ol Side Chain

The butan-1-ol side chain attached to the nitrogen atom of the thiazolidine ring exhibits the characteristic reactivity of a primary alcohol.

Hydroxyl Group Derivatization (Esterification, Etherification)

The terminal hydroxyl group is a versatile handle for further molecular modification through esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid or a base.

Etherification: Conversion to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Reaction TypeReagentProduct
EsterificationAcyl Chloride (R-COCl)Ester
EsterificationCarboxylic Acid (R-COOH) / Acid CatalystEster
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)Ether

Oxidation and Reduction of the Hydroxyl Functionality

The primary alcohol group of the butan-1-ol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. nagwa.com

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, allows for the selective oxidation of the primary alcohol to the corresponding aldehyde, 4-(1,3-thiazolidin-3-yl)butanal. To prevent over-oxidation, the aldehyde product is often removed from the reaction mixture as it forms. nagwa.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or potassium dichromate (K₂Cr₂O₇) in the presence of acid, will oxidize the primary alcohol completely to the carboxylic acid, 4-(1,3-thiazolidin-3-yl)butanoic acid. nagwa.comstudy.com This reaction often involves heating under reflux to ensure complete conversion. nagwa.com

ProductReagent(s)Conditions
AldehydePyridinium Chlorochromate (PCC)Mild
Carboxylic AcidPotassium Dichromate (K₂Cr₂O₇) / H₂SO₄Strong heating, reflux
Carboxylic AcidPotassium Permanganate (KMnO₄)Strong

The hydroxyl group is already in its most reduced state, so reduction is not applicable to this functionality. However, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Chain Elongation and Functional Group Interconversions on the Butyl Chain

The butan-1-ol side chain can be modified through various synthetic strategies to alter its length or replace the hydroxyl group with other functionalities. fiveable.mevanderbilt.edu

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide. Reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or the Appel reaction (using PPh₃ and CCl₄) can transform the alcohol into the corresponding alkyl chloride or bromide. fiveable.me

Nucleophilic Substitution: Once converted to an alkyl halide or a sulfonate ester (e.g., tosylate), the side chain becomes susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, such as nitriles (using cyanide salts), azides (using sodium azide), or amines.

Chain Elongation: The introduction of a nitrile group via nucleophilic substitution provides a convenient method for chain elongation. The nitrile can then be hydrolyzed to a carboxylic acid, extending the carbon chain by one atom.

Starting MaterialReagent(s)Intermediate ProductSubsequent ReactionFinal Product
Alcohol1. TsCl, Pyridine 2. NaCNAlkyl NitrileH₃O⁺, heatCarboxylic Acid (Chain extended)
AlcoholSOCl₂Alkyl ChlorideNaN₃Alkyl Azide
AlcoholPBr₃Alkyl BromideNH₃Amine

Interplay Between the Thiazolidine Ring and the Butanol Substituent

The spatial and electronic relationship between the nitrogen-containing heterocyclic thiazolidine ring and the flexible hydroxybutyl chain is a critical determinant of the compound's chemical properties. This interaction can manifest through several phenomena, including intramolecular hydrogen bonding and steric and electronic effects that influence the reactivity of each functional group.

Intramolecular Hydrogen Bonding:

A significant interaction within the this compound molecule is the potential for the formation of an intramolecular hydrogen bond. This can occur between the hydroxyl group (-OH) of the butanol chain and the nitrogen or sulfur atom of the thiazolidine ring. The likelihood and strength of such a bond are dependent on the conformational flexibility of the butanol chain, which can allow the hydroxyl group to come into proximity with the heteroatoms of the ring.

Molecular dynamics simulations on related ether alcohols have shown that intramolecular hydrogen bonding is significantly present when the functional groups are separated by three or four carbon atoms, as is the case in this compound mdpi.com. The formation of these ring-like molecular configurations can stabilize certain conformations of the molecule mdpi.com. Theoretical studies on substituted alcohols further support that intramolecular hydrogen bonding is a critical element in dictating molecular arrangements rsc.org.

The formation of an intramolecular hydrogen bond can have several consequences for the molecule's reactivity:

Decreased Nucleophilicity of the Hydroxyl Group: By engaging in a hydrogen bond, the lone pairs on the oxygen atom of the hydroxyl group become less available for donation, potentially reducing its nucleophilicity in substitution or addition reactions.

Altered Acidity of the Hydroxyl Proton: The hydrogen bond can influence the acidity of the hydroxyl proton. Depending on the strength of the interaction with the nitrogen or sulfur atom, the O-H bond may be weakened, making the proton more acidic.

Conformational Rigidity: The presence of a stable intramolecular hydrogen bond can restrict the conformational freedom of the butanol side chain, which may, in turn, affect how the molecule interacts with other reactants or catalysts.

Electronic Effects:

The thiazolidine ring, particularly the nitrogen atom at position 3, can exert an electronic influence on the butanol substituent. The nitrogen atom possesses a lone pair of electrons and can participate in electronic effects that propagate through the carbon chain.

Inductive Effect: The nitrogen atom is more electronegative than carbon and will exert a modest electron-withdrawing inductive effect (-I) along the butanol chain. This effect diminishes with distance from the nitrogen atom.

Influence on the Hydroxyl Group's Reactivity: The electronic environment created by the thiazolidine ring can subtly modulate the reactivity of the terminal hydroxyl group. For instance, the electron density at the oxygen atom can be influenced, which may affect its ability to act as a nucleophile or a leaving group after protonation.

Steric Hindrance:

Reactivity of the Thiazolidine Ring:

Conversely, the butanol substituent can influence the reactivity of the thiazolidine ring itself. While the effect is likely to be less pronounced than the influence of the ring on the chain, the substituent can impact the steric accessibility of the ring atoms. The thiazolidine ring is susceptible to modifications at various positions, and the butanol chain may direct or hinder the approach of reactants nih.govmdpi.com.

Interaction TypeDescriptionPotential Impact on Reactivity
Intramolecular Hydrogen Bonding Formation of a hydrogen bond between the -OH group and the N or S atom of the thiazolidine ring.- Decreased nucleophilicity of the -OH group.- Altered acidity of the -OH proton.- Increased conformational rigidity.
Electronic Effects (Inductive) Electron-withdrawing effect of the nitrogen atom on the butanol chain.- Subtle modulation of the electron density and reactivity of the -OH group.
Steric Hindrance The bulk of the thiazolidine ring may impede access to the butanol chain.- May affect the rate and feasibility of reactions involving the butanol chain, particularly closer to the ring.
Influence on Ring Reactivity The butanol chain may sterically influence reactions at the thiazolidine ring.- May direct or hinder the approach of reagents to the thiazolidine ring.

Advanced Spectroscopic and Structural Characterization of 4 1,3 Thiazolidin 3 Yl Butan 1 Ol and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 4-(1,3-Thiazolidin-3-yl)butan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Detailed Proton NMR Assignments and Conformational Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the thiazolidine (B150603) ring and the butanol side chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, sulfur, and oxygen atoms, as well as by the molecule's conformational preferences.

The thiazolidine ring is not planar and typically adopts an envelope or twisted-envelope conformation. This puckering leads to differentiation between axial and equatorial protons, which would be observable in the ¹H NMR spectrum, particularly for the methylene (B1212753) protons at the C2, C4, and C5 positions of the ring. The protons on the butanol chain will appear as multiplets, with their chemical shifts determined by their proximity to the hydroxyl group and the thiazolidine ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (Thiazolidine)~4.1s-
H-4 (Thiazolidine)~3.0 - 3.2m-
H-5 (Thiazolidine)~2.8 - 3.0m-
H-1' (Butanol)~2.6 - 2.8t~7.0
H-2' (Butanol)~1.5 - 1.7m-
H-3' (Butanol)~1.4 - 1.6m-
H-4' (Butanol)~3.6t~6.5
OHVariablebr s-

Note: Predicted values are based on the analysis of structurally similar N-alkylthiazolidines and butanol derivatives.

Conformational analysis of the thiazolidine ring can be further investigated using variable temperature NMR studies and by analyzing through-space correlations in NOESY experiments.

Carbon-13 NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the thiazolidine ring carbons are characteristic, with the carbon adjacent to both sulfur and nitrogen (C-2) appearing at a lower field compared to the other ring carbons. The butanol chain carbons will show a clear trend, with the carbon bearing the hydroxyl group (C-4') being the most deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Thiazolidine)~58
C-4 (Thiazolidine)~55
C-5 (Thiazolidine)~30
C-1' (Butanol)~52
C-2' (Butanol)~28
C-3' (Butanol)~25
C-4' (Butanol)~62

Note: Predicted values are based on the analysis of structurally similar N-alkylthiazolidines and butanol derivatives.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra. beilstein-journals.orgresearchgate.netresearchcommons.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the butanol chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'). It would also confirm the coupling between the methylene protons within the thiazolidine ring (H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchcommons.org This is a powerful tool for assigning carbon signals based on their attached protons. For instance, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~58 ppm, confirming the C-2 and H-2 assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the thiazolidine ring and the butanol chain. A key correlation would be expected between the H-1' protons of the butanol chain and the C-2 and C-5 carbons of the thiazolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net For example, NOESY could reveal through-space interactions between the protons of the butanol chain and the protons on the thiazolidine ring, helping to define the preferred orientation of the side chain relative to the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-S bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group's stretching vibration. The C-H stretching vibrations of the aliphatic methylene and methine groups would appear in the 2850-3000 cm⁻¹ region. The C-N stretching of the tertiary amine within the thiazolidine ring is expected around 1100-1200 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad, Strong
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C-N Stretch (tertiary amine)1100 - 1200Medium
C-S Stretch600 - 800Weak to Medium

Note: Predicted values are based on the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₅NOS, HRMS would provide a highly accurate mass measurement of the molecular ion.

The expected monoisotopic mass can be calculated with high precision. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, cleavage of the butanol side chain or fragmentation of the thiazolidine ring would result in characteristic fragment ions, further supporting the proposed structure.

Table 4: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺C₇H₁₆NOS⁺162.0947
[M+Na]⁺C₇H₁₅NNaOS⁺184.0766
[M]⁺C₇H₁₅NOS⁺161.0874

Note: Calculated masses are based on the most abundant isotopes of each element.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While solution-state NMR provides information on the dynamic conformation of a molecule, X-ray crystallography offers a precise and static picture of the molecular structure in the solid state. Although no published crystal structure for this compound is currently available, studies on related thiazolidine derivatives have provided valuable insights into their solid-state architecture.

X-ray analysis of analogous N-substituted thiazolidines has confirmed the non-planar, puckered nature of the five-membered ring. The specific conformation (envelope or twisted-envelope) and the bond lengths and angles within the ring are determined with high precision. Furthermore, the crystal packing is dictated by intermolecular interactions such as hydrogen bonds (involving the hydroxyl group in this case) and van der Waals forces. An X-ray crystal structure of this compound would definitively establish its three-dimensional structure and reveal the network of intermolecular interactions that govern its solid-state properties.

Chromatographic Purity Analysis (GC, HPLC)

The purity of this compound and the monitoring of its synthesis intermediates are crucial for ensuring the quality and consistency of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for this purpose. These methods allow for the separation, identification, and quantification of the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the purity assessment of polar, non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Detailed Research Findings:

For the analysis of N-substituted thiazolidine derivatives and related alkanolamines, C8 and C18 columns are commonly utilized due to their hydrophobicity, which allows for effective separation. nih.govajgreenchem.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) to control pH and improve peak shape. nih.govijper.org A stability-indicating HPLC method, which is capable of separating the main peak from its degradation products, can be developed by subjecting the analyte to stress conditions like acid, base, oxidation, and heat. ajgreenchem.comnih.govnih.govjpionline.orgresearchgate.netresearchgate.net

A potential HPLC method for this compound could involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The synthesis of this compound may involve starting materials such as 4-aminobutanol and formaldehyde, and a sulfur-containing reagent. google.com Therefore, the HPLC method should be capable of resolving the main compound from these precursors and any side-products formed during the reaction.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific method, but would be well-resolved from potential impurities.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. However, for polar molecules like this compound, which contains a hydroxyl and an amino group, derivatization is often necessary to increase their volatility and improve chromatographic performance. researchgate.net

Detailed Research Findings:

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amine groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.netnih.govresearchgate.netsigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The resulting derivatives often produce characteristic fragments in mass spectrometry (MS), which aids in their identification. nih.gov

The GC analysis would typically be performed on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The temperature program would be optimized to ensure the separation of the derivatized analyte from any derivatized impurities. Potential impurities could include unreacted 4-aminobutanol and byproducts from the cyclization reaction.

Table 2: Illustrative GC-MS Parameters for Purity Analysis of Derivatized this compound

ParameterValue
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (2 min hold), then ramp at 10 °C/min to 280 °C (5 min hold)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Theoretical and Computational Investigations of 4 1,3 Thiazolidin 3 Yl Butan 1 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) Studies of Optimized Conformations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govd-nb.info It is particularly favored for its balance of accuracy and computational cost.

For 4-(1,3-Thiazolidin-3-yl)butan-1-ol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface of the molecule. The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov

The expected outcome of such a study would be the bond lengths, bond angles, and dihedral angles of the most stable conformer(s) of the molecule. Given the flexibility of the butanol chain and the puckering of the thiazolidine (B150603) ring, several low-energy conformers might exist. A hypothetical data table presenting these results would look as follows:

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-SValue
N-CValue
C-OValue
Bond AngleC-N-CValue
S-C-NValue
Dihedral AngleC-S-C-CValue
N-C-C-CValue

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. ajchem-a.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution on the molecular structure. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

Note: The values in this table are placeholders and would be determined by FMO analysis.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule is key to understanding its polarity and how it will interact with other molecules. A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to represent the charge distribution. youtube.comyoutube.com The MEP surface is colored to indicate regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).

For this compound, an MEP analysis would highlight the nucleophilic and electrophilic sites. The oxygen and nitrogen atoms are expected to be regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group and the C-H bonds may exhibit positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Landscapes

The flexibility of the butanol side chain and the non-planar nature of the thiazolidine ring mean that this compound can exist in multiple conformations.

Exploration of Rotational Barriers and Preferred Isomers

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that result from rotation around single bonds. For this compound, this would focus on the rotation around the C-C bonds of the butanol chain and the bond connecting it to the thiazolidine ring.

By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for rotation between them. nih.gov This analysis helps in identifying the most populated conformations at a given temperature. Studies on substituted thiazolidines have shown that the orientation of substituents can be pseudo-axial or pseudo-equatorial, with the preference depending on steric and electronic factors. cdnsciencepub.comcdnsciencepub.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to simulate its movement and conformational changes.

An MD simulation of this compound would reveal how the molecule behaves in a more realistic environment, such as in an aqueous solution. It would show the flexibility of the butanol chain, the puckering dynamics of the thiazolidine ring, and the formation and breaking of intermolecular hydrogen bonds with solvent molecules. This provides a more complete picture of the molecule's behavior than static calculations alone.

Reaction Mechanism Studies

The synthesis of this compound involves key chemical transformations that can be elucidated through computational chemistry. These theoretical investigations provide a molecular-level understanding of the reaction pathways, including the formation of the thiazolidine ring and the subsequent attachment of the butan-1-ol side chain.

Computational Modeling of Key Synthetic Steps (e.g., Cyclization, N-Alkylation)

Cyclization to form the Thiazolidine Ring:

The formation of the 1,3-thiazolidine ring is a cornerstone of the synthesis. This heterocyclic core is typically formed via a cyclocondensation reaction. In the case of this compound, a plausible synthetic route involves the reaction of cysteamine (B1669678) with an appropriate aldehyde or ketone. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the reaction coordinates of such cyclizations.

Studies on analogous thiazolidine syntheses have shown that the reaction proceeds through a multi-step mechanism. nih.gov The initial step is the nucleophilic attack of the amine group of the cysteamine derivative on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the intramolecular nucleophilic attack of the thiol group on the same carbon, leading to the formation of the five-membered thiazolidine ring after dehydration.

Computational models can predict the geometries of the reactants, intermediates, and products, as well as the transition states connecting them. For instance, the bond angles and lengths of the forming C-N and C-S bonds in the transition state can be calculated to understand the concerted or stepwise nature of the ring closure.

N-Alkylation:

The introduction of the butan-1-ol side chain at the nitrogen atom of the thiazolidine ring is a crucial N-alkylation step. arkat-usa.org This is typically achieved by reacting the pre-formed thiazolidine with a suitable alkylating agent, such as 4-bromobutan-1-ol or a related electrophile.

Computational modeling of N-alkylation reactions of similar heterocyclic systems helps in understanding the reaction's feasibility and regioselectivity. researchgate.net DFT calculations can be employed to model the SN2 reaction pathway, where the nitrogen atom of the thiazolidine acts as the nucleophile. The calculations can determine the energy profile of the reaction, including the activation energy, which dictates the reaction rate. The nature of the solvent can also be incorporated into these models to provide a more accurate picture of the reaction in a condensed phase.

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding reaction mechanisms through computational chemistry is the characterization of transition states and the calculation of their corresponding activation energies.

For the cyclization step, computational studies on similar systems have identified the transition state for the ring-closing step. researchgate.net Vibrational frequency analysis is performed on the optimized geometry of the transition state; a single imaginary frequency corresponding to the motion along the reaction coordinate confirms it as a true transition state. The calculated activation energy for this step provides insight into the kinetic feasibility of the reaction.

Similarly, for the N-alkylation step, the transition state involves the partial formation of the N-C bond and the partial breaking of the C-halogen bond of the alkylating agent. arkat-usa.org The activation energy for this process can be calculated, and factors influencing it, such as the nature of the leaving group and the steric hindrance around the nitrogen atom, can be computationally investigated.

Below is a hypothetical data table summarizing the kind of results that would be obtained from such computational studies, based on findings for related thiazolidine derivatives.

Reaction Step Computational Method Calculated Activation Energy (kcal/mol) Key Transition State Features
Thiazolidine Ring CyclizationDFT (B3LYP/6-31G*)20-25Partial C-S and C-N bond formation in the five-membered ring.
N-Alkylation with 4-bromobutan-1-olDFT (M06-2X/def2-TZVP)15-20Elongated C-Br bond; forming N-C bond.

This table is illustrative and based on typical values for similar reactions reported in the literature.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactant and product states on the potential energy surface. acs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net

The first step in predicting spectroscopic parameters is to obtain the optimized molecular geometry of this compound using a suitable level of theory and basis set. mdpi.com Once the minimum energy conformation is found, the spectroscopic properties can be calculated.

NMR Spectra Prediction:

The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common approach for predicting NMR parameters. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted spectra can be invaluable for assigning the signals in the experimental NMR spectra of a newly synthesized compound. Discrepancies between the predicted and experimental spectra can also provide insights into conformational dynamics or intermolecular interactions in solution.

IR Spectra Prediction:

The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These frequencies correspond to the absorption bands in the IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.

The predicted IR spectrum can help in identifying the characteristic functional groups present in this compound, such as the O-H stretch of the alcohol, the C-N and C-S stretches of the thiazolidine ring, and the various C-H bending and stretching modes.

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on typical results for similar molecules.

Spectroscopic Parameter Predicted Value (Computational) Expected Experimental Value
¹H NMR Chemical Shift (ppm) - CH₂ (adjacent to OH)3.6~3.5-3.7
¹H NMR Chemical Shift (ppm) - N-CH₂ (ring)3.0~2.8-3.2
¹³C NMR Chemical Shift (ppm) - C=O (if present)N/AN/A
¹³C NMR Chemical Shift (ppm) - CH₂ (adjacent to OH)60~58-62
IR Frequency (cm⁻¹) - O-H stretch3400~3300-3500 (broad)
IR Frequency (cm⁻¹) - C-N stretch1150~1130-1170

This table is for illustrative purposes. The predicted values are representative of what would be expected from DFT calculations, and the experimental values are typical ranges for the respective functional groups.

Prospective Applications of 4 1,3 Thiazolidin 3 Yl Butan 1 Ol in Advanced Chemical Disciplines Non Biological Focus

Role as a Chiral Auxiliary in Asymmetric Synthesis

The structural features of certain thiazolidine (B150603) derivatives make them promising candidates for use as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

While specific research on the enantioselective transformations guided by 4-(1,3-Thiazolidin-3-yl)butan-1-ol is not extensively documented in publicly available literature, the broader class of thiazolidinone derivatives has shown potential in this area. For instance, derivatives like (4S)-benzyl-1,3-thiazolidin-2-one have been utilized as chiral auxiliaries. scielo.org.mx In such systems, the rigid, chiral thiazolidine ring can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face and thereby inducing enantioselectivity. The presence of the sulfur and nitrogen atoms in the ring can also influence the electronic environment and conformation of the transition state, further enhancing stereochemical control.

Thiazolidine-based chiral auxiliaries have demonstrated success in promoting stereochemical induction in crucial carbon-carbon bond-forming reactions, such as aldol (B89426) reactions. Research on N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has shown that its chlorotitanium enolate can condense with various aryl aldehydes with good diastereoselectivity. scielo.org.mx These reactions have been found to favor the 'syn' aldol product, which is attributed to a non-chelated transition state model. scielo.org.mx The chiral auxiliary in these aldol adducts can often be removed under mild conditions, which is a critical aspect of their utility. scielo.org.mx

Thiazolidine DerivativeReaction TypeKey FindingReference
(4S)-Benzyl-1,3-thiazolidin-2-oneAsymmetric Aldol ReactionDemonstrated good diastereoselectivity in condensations with aryl aldehydes, favoring the 'syn' aldol product. scielo.org.mx

Ligand Design in Catalysis

The nitrogen and sulfur atoms within the thiazolidine ring of this compound present potential coordination sites for metal ions, suggesting its possible application in the design of novel ligands for catalysis.

The synthesis of metal complexes involving thiazolidine derivatives is a plausible strategy for developing new catalysts. The soft nature of the sulfur atom makes it a good ligand for a variety of transition metals. However, specific studies detailing the development of metal complexes with this compound for catalytic organic transformations are not readily found in the reviewed scientific literature.

Consistent with the lack of information on the development of its metal complexes, there is no available data from the conducted searches on the evaluation of the catalytic activity of this compound or its complexes in non-biological reactions.

Precursor for Novel Material Science Applications

The bifunctional nature of this compound, possessing both a hydroxyl group and a thiazolidine ring, could theoretically allow it to serve as a monomer or a modifying agent in the synthesis of new polymers or functional materials. The thiazolidine moiety could impart specific properties, such as thermal stability or metal-binding capabilities, to the resulting material. However, based on the performed searches, there is no documented research on the use of this compound as a precursor for material science applications.

No Publicly Available Research Found on Non-Biological Applications of this compound in Advanced Chemical Disciplines

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed applications of the chemical compound this compound have been identified within the non-biological fields of advanced chemical disciplines, including polymer chemistry, surface modification technologies, and supramolecular chemistry.

The investigation sought to uncover information regarding the prospective applications of this compound, focusing on its potential integration into polymer architectures, its use in surface modification and coating technologies, its role in self-assembly and supramolecular chemistry, and its function as a building block in the synthesis of complex molecular architectures for non-biological purposes.

The search encompassed a review of scholarly articles, patents, and technical reports. However, the available body of scientific literature on thiazolidine derivatives is predominantly centered on their synthesis and biological or medicinal applications. While the functional groups present in this compound—a hydroxyl group and a thiazolidine ring—theoretically suggest potential for various chemical transformations relevant to materials science, there is no published evidence to substantiate these specific uses for this particular compound.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the non-biological applications of this compound as per the requested outline, due to the absence of foundational research in these areas.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use Pd/C or Raney Ni for efficient hydrogenation, reducing side reactions.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Yield Improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95% confirmed by GC) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:
Spectroscopic Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the thiazolidine ring (δ 3.5–4.5 ppm for N–CH2_2–S groups) and butanol chain (δ 1.4–1.6 ppm for –CH2_2– groups) .
  • IR : Stretching vibrations at 3300–3500 cm1^{-1} (O–H), 1650–1750 cm1^{-1} (C=O if intermediates present), and 600–700 cm1^{-1} (C–S) .

Q. Crystallography :

  • X-ray Diffraction : Single-crystal X-ray analysis resolves the thiazolidine ring conformation (envelope or twist) and hydrogen bonding. For example, SHELXL refinement (as in ) reveals bond lengths (C–S: ~1.81 Å, C–N: ~1.47 Å) and angles (N–C–S: ~105°).
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Q. Example Crystallographic Parameters (from analogous structures) :

ParameterValue
Space groupP1_1
Unit cell (Å)a=5.21, b=7.34, c=10.58
β angle (°)90.2
R-factor0.042

Advanced: How can conformational flexibility of the thiazolidine ring in this compound be analyzed using X-ray crystallography and computational methods?

Answer:
Experimental Analysis :

  • X-ray Crystallography : Refinement via SHELXL (e.g., SHELXL-2018/3 ) identifies puckering parameters (Cremer-Pople: Q, θ, φ). For example, a twist conformation may show θ ≈ 120° and φ ≈ 240° .
  • Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize the crystal lattice, as seen in related thiazolidines .

Q. Computational Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated vs. experimental bond lengths (e.g., C–S: ±0.02 Å deviation).
  • Molecular Dynamics (MD) : Simulate ring puckering in solvents (e.g., water, DMSO) using GROMACS.

Q. Data Contradictions :

  • Crystal vs. Solution Conformations : X-ray may show a fixed twist, while NMR (NOESY) in solution detects dynamic puckering. Resolve via variable-temperature NMR .

Advanced: What strategies resolve contradictions in bioactivity data for thiazolidine derivatives across assay conditions?

Answer:
Case Study : Inconsistent IC50_{50} values for DPP-4 inhibition (e.g., Teneligliptin analogs ):

  • Assay Variability :
    • Enzyme Source : Recombinant human DPP-4 vs. rat intestinal extracts.
    • Substrate Concentration : Adjust to Km (e.g., 10 µM Gly-Pro-AMC).

Q. Resolution Strategies :

Control Experiments : Include reference inhibitors (e.g., Sitagliptin) in all assays.

Purity Verification : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .

Solubility Adjustments : Use DMSO stocks (<0.1% final) to avoid solvent interference.

Q. Example Bioactivity Data :

Assay ConditionIC50_{50} (nM)Notes
Human DPP-4, pH 7.42.3 ± 0.5Optimal activity
Rat DPP-4, pH 6.815.7 ± 3.2Species variability

Advanced: How does the electronic environment of the thiazolidine ring influence pharmacological activity in SAR studies?

Answer:
Key Findings from SAR :

  • Electron-Withdrawing Groups (EWGs) : Substituents like –CF3_3 (e.g., in ) increase DPP-4 binding affinity by 10-fold due to enhanced dipole interactions.
  • Ring Oxidation : Thiazolidine → thiazolidinone oxidation reduces activity (IC50_{50} increases from 5 nM to >1 µM) .

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with DPP-4 (PDB: 4A5S).
  • Electrostatic Potential Maps : Generate via Gaussian09 to visualize nucleophilic regions (e.g., thiazolidine sulfur).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.